1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI)
Description
1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with an additional oxygen atom at the 7th position
Properties
CAS No. |
114402-41-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Synonyms |
1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) typically involves multi-step organic reactions. One common method includes the cyclization of N-propargylic β-enaminones with arylaldehydes in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF) under nitrogen atmosphere . The reaction is monitored by thin-layer chromatography (TLC) and the product is extracted using ethyl acetate (EtOAc).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells . The exact molecular interactions and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound without the 7-oxide group.
7-Azaindole: Another similar compound with a fused pyrrole and pyridine ring system.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) is unique due to the presence of the oxygen atom at the 7th position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
